molecular formula C20H18N2O2 B2601053 4-(4-phenylphenoxymethyl)benzohydrazide CAS No. 380342-04-1

4-(4-phenylphenoxymethyl)benzohydrazide

Cat. No.: B2601053
CAS No.: 380342-04-1
M. Wt: 318.376
InChI Key: NGKBAAMZFKJTRU-UHFFFAOYSA-N
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Description

4-(4-Phenylphenoxymethyl)benzohydrazide is a benzohydrazide derivative characterized by a central benzohydrazide core (C₆H₅CONHNH₂) substituted with a 4-phenylphenoxymethyl group at the para position. The phenoxymethyl linker introduces steric bulk and electronic modulation due to the ether oxygen, while the appended phenyl ring enhances hydrophobicity. This structural motif is common in medicinal chemistry, where benzohydrazides are explored for their enzyme inhibitory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

4-[(4-phenylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c21-22-20(23)18-8-6-15(7-9-18)14-24-19-12-10-17(11-13-19)16-4-2-1-3-5-16/h1-13H,14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBAAMZFKJTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenoxymethyl)benzohydrazide typically involves the condensation of 4-(4-phenylphenoxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylphenoxymethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoyl derivatives, amine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-phenylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Bond Lengths and Crystal Packing
  • Compound 14 (4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide): Exhibits a shorter N-N bond length (1.364 Å) compared to Compound 5 (1.4 Å), attributed to electron-donating groups (dimethylamino) stabilizing the hydrazone moiety .
Crystallographic Variations
  • Compound 5 crystallizes in the monoclinic Cc space group, while Compound 14 adopts the Pbc2 group, reflecting differences in substituent symmetry and intermolecular interactions .
Enzyme Inhibition
  • 4-Trifluoromethylbenzohydrazide Derivatives : Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 27.04–106.75 µM and 58.01–277.48 µM, respectively. The trifluoromethyl group enhances electronegativity, improving enzyme binding .
  • Target Compound : Predicted to exhibit weaker AChE/BuChE inhibition due to reduced electron-withdrawing effects compared to trifluoromethyl analogues.
Anticancer Activity
  • Compound C8 (N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide): Induces apoptosis in A549 lung cancer cells via tubulin polymerization inhibition .
  • Compounds 5a/5b (benzimidazole-linked benzohydrazides): Show IC₅₀ values of 0.0316 µM against lung adenocarcinoma, outperforming cisplatin (0.045 µM) .
  • Target Compound: The hydrophobic 4-phenylphenoxymethyl group may enhance membrane permeability, but cytotoxicity data remain unexplored.
Antimicrobial Activity
  • 4-Nitrobenzylidene and 3,5-Dichlorobenzylidene Derivatives : Exhibit MIC values <10 µg/mL against Gram-positive and Gram-negative bacteria due to nitro/chloro groups enhancing membrane disruption .
  • Target Compound : Lacks electronegative substituents, suggesting reduced antimicrobial potency compared to halogenated analogues.

Physicochemical and Electronic Properties

Melting Points and Solubility
  • H18–H22 Derivatives (methoxybenzylidene-substituted): Melting points range from 230–245°C, correlating with rigid aromatic systems .
  • Target Compound : Expected to have a higher melting point (>250°C) due to increased molecular weight and crystallinity from the biphenyl group.
Quantum Chemical Parameters
  • N′-(4-Dimethylaminobenzylidene)benzohydrazide: Lower energy gap (ΔE = 4.2 eV) and higher dipole moment (µ = 5.1 D) compared to amino-substituted analogues, enhancing reactivity .
  • Target Compound: The phenoxymethyl group may increase ΔE (reducing reactivity) but improve lipophilicity (logP >3.5), favoring blood-brain barrier penetration.

Biological Activity

4-(4-phenylphenoxymethyl)benzohydrazide, a compound characterized by its unique hydrazide structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of approximately 256.31 g/mol. The structure features a hydrazide functional group linked to a phenyl ether moiety, which is believed to contribute to its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, potentially through the activation of p53 pathways and modulation of hypoxia-inducible factors (HIF-1) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DLA (Dalton's Lymphoma Ascites) cells. The average IC50 values ranged from 10 to 20 µM, indicating potent anticancer activity .

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54912Enzyme inhibition
DLA18HIF-1 modulation

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells was assessed through viability assays. Results indicated that while normal fibroblast cells exhibited minimal cytotoxicity at higher concentrations (>50 µM), cancer cells were significantly affected even at lower doses .

Research Findings

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Observations included decreased neovascularization and increased apoptosis markers in tumor tissues.
  • Molecular Pathways : Gene expression analysis revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors in treated cells, supporting the compound's role in modulating apoptotic pathways .

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